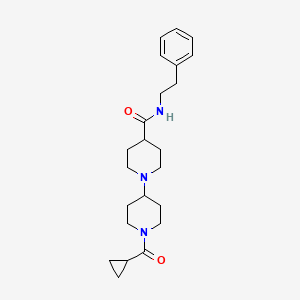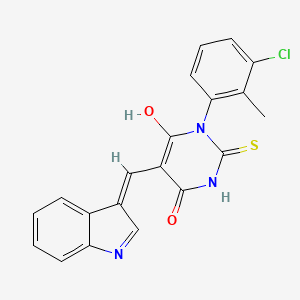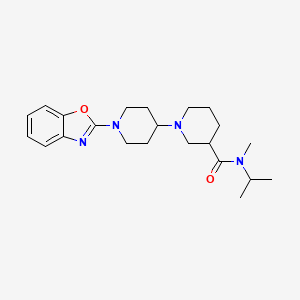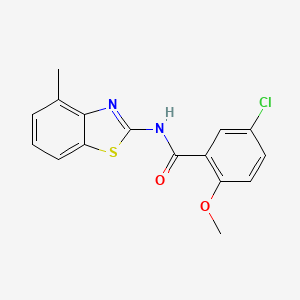![molecular formula C11H9N5O2 B6041116 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6041116.png)
2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as MPTP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPTP is a triazolopyrimidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
Mechanism of Action
2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and proliferation. 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has also been shown to inhibit the activity of glycogen synthase kinase 3β (GSK-3β), which is involved in various cellular processes such as gene expression and cell survival. These mechanisms of action suggest that 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may have potential therapeutic applications in cancer and inflammatory diseases.
Biochemical and physiological effects:
In vitro studies have shown that 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can induce apoptosis in cancer cells by activating caspase-3 and increasing the expression of pro-apoptotic proteins. 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has also been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in macrophages. In vivo studies have shown that 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several advantages for laboratory experiments, including its high purity and stability. However, 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has limited solubility in water, which may limit its use in certain experiments. Additionally, 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one may have potential toxic effects at high concentrations, which should be taken into consideration when designing experiments.
Future Directions
There are several potential future directions for research on 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. One direction is to further investigate its anti-tumor and anti-inflammatory properties in vivo, using animal models of cancer and inflammatory diseases. Another direction is to explore the potential of 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as CDK2 and GSK-3β have been implicated in the pathogenesis of these diseases. Additionally, the development of novel 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one derivatives with improved solubility and bioavailability may enhance its potential therapeutic applications.
Synthesis Methods
2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be synthesized through multiple methods, including the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate and triethylorthoformate, followed by cyclization with triethylorthoformate and phosphorus oxychloride. Another method involves the reaction of 4-methoxyphenyl hydrazine with 2,4-pentanedione, followed by cyclization with phosphorus oxychloride. These methods have been optimized for high yields and purity of 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one.
Scientific Research Applications
2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied for its potential therapeutic applications in various scientific fields. In medicinal chemistry, 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been evaluated as a potential anti-tumor agent due to its ability to inhibit the proliferation of cancer cells. Additionally, 2-(4-methoxyphenyl)-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines in vitro.
properties
IUPAC Name |
2-(4-methoxyphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-18-8-4-2-7(3-5-8)16-14-9-10(15-16)12-6-13-11(9)17/h2-6H,1H3,(H,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGFJFGRPCFNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C(=O)NC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(cyclohexylamino)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6041036.png)
![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6041038.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B6041068.png)

![3-hydroxy-1-(3-methoxybenzyl)-3-[(4-phenyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6041090.png)
![2-methyl-1-oxo-3-phenyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6041092.png)
![N-(3,4-dimethylphenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6041098.png)
![2-[4-(1-naphthyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6041106.png)
![5-fluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1H-indole-2-carboxamide](/img/structure/B6041113.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-(2-methylbenzoyl)piperazine](/img/structure/B6041123.png)
